molecular formula C13H18BNO3 B1356907 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 188665-75-0

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1356907
CAS No.: 188665-75-0
M. Wt: 247.1 g/mol
InChI Key: SDXKLPVDOLDOOT-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with the molecular formula C13H18BNO3. It is a boronic ester derivative, which is commonly used in organic synthesis and medicinal chemistry. The compound features a benzamide group attached to a dioxaborolane ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the Miyaura borylation reaction. This process uses bis(pinacolato)diboron and a palladium catalyst to introduce the boronic ester group into the benzamide framework. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic esters and boronate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXKLPVDOLDOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594038
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188665-75-0
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Reactant of Route 5
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Reactant of Route 6
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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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